molecular formula C11H7N3O B6498385 6-(pyridin-3-yloxy)pyridine-2-carbonitrile CAS No. 149528-21-2

6-(pyridin-3-yloxy)pyridine-2-carbonitrile

Cat. No. B6498385
CAS RN: 149528-21-2
M. Wt: 197.19 g/mol
InChI Key: JLCAWCHFMXCRIQ-UHFFFAOYSA-N
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Description

Pyridine derivatives are a class of compounds that have a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . They are widely used in the field of medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of pyridine derivatives often involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using techniques such as X-ray diffraction .


Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For example, 3-amino-thiophene-2-carboxylate derivatives can be cyclized to form thieno[3,2-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry .

Safety and Hazards

Pyridine derivatives can have various safety and hazard profiles depending on their specific structure. For example, some pyridine derivatives can be combustible and toxic .

Future Directions

The future directions in the research of pyridine derivatives could involve the design and synthesis of novel pyridine derivatives with improved biological activities .

properties

IUPAC Name

6-pyridin-3-yloxypyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-9-3-1-5-11(14-9)15-10-4-2-6-13-8-10/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCAWCHFMXCRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-3-yloxy)pyridine-2-carbonitrile

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